Methyl 3-Fluoro-5-(hydroxymethyl)benzoate

Overview

Description

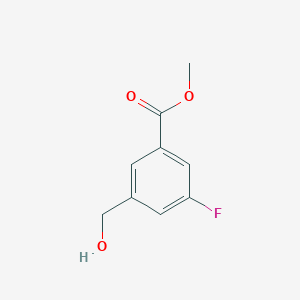

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is a fluorinated benzoate ester, characterized by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position of the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate can be synthesized through the reduction of 5-fluoroisophthalic acid dimethyl ester using lithium borohydride in tetrahydrofuran (THF) as a solvent . The reaction is carried out at 0°C, followed by refluxing for three hours. The reaction mixture is then acidified, concentrated, and extracted with chloroform. The organic layer is dried, filtered, and purified by column chromatography to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: 3-Fluoro-5-(carboxymethyl)benzoic acid.

Reduction: 3-Fluoro-5-(hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-Fluoro-5-(hydroxymethyl)benzoate involves its interaction with various molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-Fluorobenzoate: Lacks the hydroxymethyl group, making it less versatile in hydrogen bonding interactions.

Methyl 5-Fluoro-2-(hydroxymethyl)benzoate: Similar structure but with different substitution patterns affecting its reactivity and applications.

Methyl 4-Fluorobenzoate: Another fluorinated benzoate ester with different substitution patterns.

Uniqueness

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.

Biological Activity

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H9F O3

- Molecular Weight : 182.17 g/mol

- CAS Number : 1820675-19-1

The presence of the fluorine atom and hydroxymethyl group is significant for its biological activity, influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

In a recent study, the compound was tested on human cancer cell lines, including breast and lung cancer cells. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at the G1 phase |

The mechanism of action appears to involve the modulation of key signaling pathways, including those related to apoptosis and cell cycle regulation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside, it may inhibit enzymes involved in critical cellular processes.

For example, it has been suggested that this compound may inhibit certain kinases linked to cancer progression, thereby reducing tumor growth. Additionally, its hydroxymethyl group may participate in hydrogen bonding with target proteins, enhancing binding affinity.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated significant inhibition at low concentrations, supporting its potential use in treating bacterial infections .

- Cancer Cell Line Analysis : Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The study concluded that this compound could induce apoptosis and inhibit cell proliferation through specific molecular pathways .

Properties

IUPAC Name |

methyl 3-fluoro-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBCBDKAUNYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.